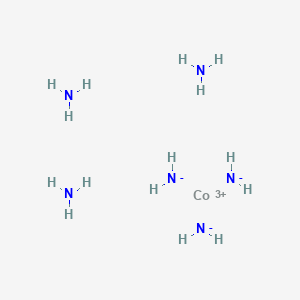
Hexaammine cobalt(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaammine cobalt(III), also known as Hexaammine cobalt(III), is a useful research compound. Its molecular formula is CoH15N6 and its molecular weight is 158.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexaammine cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexaammine cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Photocatalysis
Hexaammine cobalt(III) chloride has been utilized in photocatalytic systems for water oxidation. A study demonstrated that when hexaammine cobalt(III) chloride reacted with silver nitrate in a buffered solution, it formed a molecular Co(III)/AgCl photocatalyst. This system exhibited water oxidation activity under visible light, significantly outperforming other photocatalysts like CoO_x/anatase-TiO₂. The apparent quantum yield was measured at 0.20% under specific light conditions, indicating its potential for solar energy applications in water splitting .
1.2 Electrochemical Reduction
Research has shown that hexaammine cobalt(III) can be electrochemically reduced, making it useful in electrochemical sensors and batteries. The complex has been grafted onto reduced graphene oxide to enhance its electrochemical properties, demonstrating improved conductivity and stability .
Structural Biology
Hexaammine cobalt(III) chloride plays a crucial role in structural biology, particularly in the stabilization of nucleic acids during X-ray crystallography. The positive charge of the cobalt complex helps to stabilize the negatively charged phosphate backbone of DNA and RNA, facilitating the resolution of their structures . This application is vital for understanding biological processes at the molecular level.
Antimicrobial Properties
Hexaammine cobalt(III) exhibits notable antibacterial and antiviral properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. In particular, one study highlighted its potential application against Rhizobium vitis, a bacterium associated with plant tumors, where it demonstrated significant inhibitory effects .
Material Science
4.1 Synthesis of New Materials
The compound is also involved in the synthesis of novel materials such as cyclo-N₅⁻-based explosives. Hexaammine cobalt(III) salts have been characterized for their high nitrogen content and sensitivity properties, making them candidates for advanced energetic materials .
4.2 Coordination Chemistry
In coordination chemistry, hexaammine cobalt(III) serves as a building block for creating complex structures with other ligands and anions. Its ability to form stable complexes allows for the exploration of new chemical properties and reactions .
Data Summary Table
Case Studies
Case Study 1: Photocatalytic Water Oxidation
In an experiment involving hexaammine cobalt(III) chloride, researchers created a photocatalytic system that effectively oxidized water under visible light irradiation. The study highlighted the importance of pH in optimizing the reaction conditions and achieving maximum oxygen evolution rates.
Case Study 2: Structural Stabilization in X-ray Crystallography
Hexaammine cobalt(III) chloride was employed in a structural biology study to stabilize RNA during crystallization trials. The presence of this complex allowed for clearer diffraction patterns, leading to successful structure determination.
Eigenschaften
CAS-Nummer |
14695-95-5 |
|---|---|
Molekularformel |
CoH15N6 |
Molekulargewicht |
158.09 g/mol |
IUPAC-Name |
azane;azanide;cobalt(3+) |
InChI |
InChI=1S/Co.3H3N.3H2N/h;3*1H3;3*1H2/q+3;;;;3*-1 |
InChI-Schlüssel |
VZVHUBYZGAUXLX-UHFFFAOYSA-N |
SMILES |
N.N.N.[NH2-].[NH2-].[NH2-].[Co+3] |
Kanonische SMILES |
N.N.N.[NH2-].[NH2-].[NH2-].[Co+3] |
Synonyme |
Co(3)-NH3(6) Co(III)hexammine cobalt ammonium complex cobalt(III) hexaammine hexaammine cobalt(III) hexammine cobalt(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















